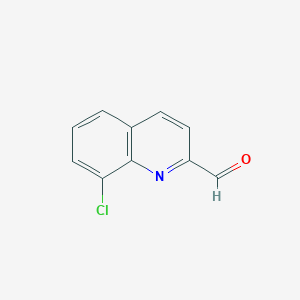

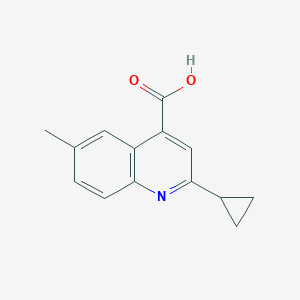

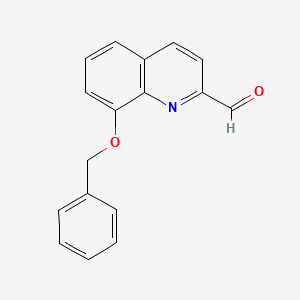

2-(Butylamino)quinolin-8-ol

カタログ番号 B1271013

CAS番号:

70125-20-1

分子量: 216.28 g/mol

InChIキー: JEHFWPXGFVJHCI-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

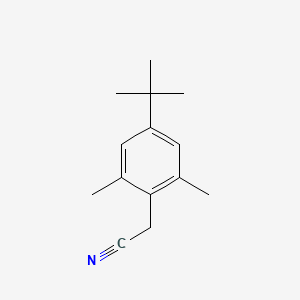

2-(Butylamino)quinolin-8-ol is a chemical compound with the molecular formula C13H16N2O . It has a molecular weight of 216.28 . This compound is solid in physical form .

Synthesis Analysis

The synthesis of 2-(Butylamino)quinolin-8-ol or similar compounds often involves complex chemical reactions . For instance, one method involves reacting 8-hydroxyquinoline-2-carbaldehyde with 2-hydrazinobenzothiazole .Molecular Structure Analysis

The InChI code for 2-(Butylamino)quinolin-8-ol is 1S/C13H16N2O/c1-2-3-9-14-12-8-7-10-5-4-6-11 (16)13 (10)15-12/h4-8,16H,2-3,9H2,1H3, (H,14,15) . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis

The chemical reactions involving 2-(Butylamino)quinolin-8-ol are complex and can involve various other compounds . For example, it can react with acetylenedicarboxylic acid and butane-1,2,3,4-tetracarboxylic acid to form crystalline compounds .Physical And Chemical Properties Analysis

2-(Butylamino)quinolin-8-ol is a solid compound . It has a molecular weight of 216.28 and its InChI Code is 1S/C13H16N2O/c1-2-3-9-14-12-8-7-10-5-4-6-11 (16)13 (10)15-12/h4-8,16H,2-3,9H2,1H3, (H,14,15) .科学的研究の応用

-

Pharmaceutical Chemistry

- Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .

- There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

- Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented .

-

Organic Chemistry

-

Fluorescent Probes

- New representatives of 2-(butylamino)cinchomeronic dinitrile derivatives were synthesized as promising fluorophores showing dual-state emission .

- The spectral fluorescence properties of all synthesized compounds were carefully studied both in solution and in solid state .

- The highest photoluminescence quantum yield values of 63% were noted for solutions of 2-(butylamino)-6-phenylpyridine-3,4-dicarbonitrile in DCM and 2-(butylamino)-5-methyl-6-phenylpyridine-3,4-dicarbonitrile in toluene .

-

Chemical Synthesis

- Quinoline and its derivatives are used in the synthesis of a wide range of chemical compounds .

- Various synthesis protocols have been reported for the construction of the quinoline scaffold .

- Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions are useful for the construction and functionalization of quinoline .

-

Metallic Complexes

- Quinoline derivatives can form metallic complexes .

- These complexes were synthesized and identified by ultraviolet-visible (UV-Vis), 1H nuclear magnetic resonance (1H NMR), Fourier transform infrared spectrometer (FTIR), mass spectrometry (MS) spectra, and elemental analyses .

- The fluorescence properties of these complexes were studied, indicating that the luminescence wavelength of 5-and 2-substitued-8-hydroxyquinoline derivatives shifted to red in comparison with that of 8-hydroxyquinoline .

-

Photoluminescence Properties

- Quinoline derivatives show promising photoluminescence properties .

- The fluorescence lifetime of 2-[2-(9-ethyl-9H-carbazol-2yl)-vinyl]-quinolin-8-ol and its zinc complex showed long lifetime in benzene solution .

- These properties make quinoline derivatives potentially useful in the development of organic light-emitting diodes .

-

Dual-State Emission

- New representatives of 2-(butylamino)cinchomeronic dinitrile derivatives were synthesized as promising fluorophores showing dual-state emission .

- The spectral fluorescence properties of all synthesized compounds were carefully studied both in solution and in solid state .

- The highest photoluminescence quantum yield values of 63% were noted for solutions of 2-(butylamino)-6-phenylpyridine-3,4-dicarbonitrile in DCM and 2-(butylamino)-5-methyl-6-phenylpyridine-3,4-dicarbonitrile in toluene .

-

Direct Carbonylation

- The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives is reviewed .

- The data is classified according to the source of the carbonyl used, which includes carbon monoxide, carbon dioxide, and triphosgene .

- These reactions have aroused great interest and gave us a clear direction for future research .

-

Bromination

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-(butylamino)quinolin-8-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-2-3-9-14-12-8-7-10-5-4-6-11(16)13(10)15-12/h4-8,16H,2-3,9H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHFWPXGFVJHCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC2=C(C=CC=C2O)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364868 |

Source

|

| Record name | 2-(butylamino)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Butylamino)quinolin-8-ol | |

CAS RN |

70125-20-1 |

Source

|

| Record name | 2-(butylamino)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

N-(1-benzylpiperidin-4-yl)-2-methylpropanamide

312924-69-9

N-(cyclopropylmethyl)cyclohexanamine

99175-40-3

![[(6-amino-9H-purin-8-yl)sulfanyl]acetic acid](/img/structure/B1270955.png)